molecular formula C13H14N2O3 B577447 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid CAS No. 1272756-14-5

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid

Katalognummer: B577447
CAS-Nummer: 1272756-14-5
Molekulargewicht: 246.266
InChI-Schlüssel: YCINOAOMXDXROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid (CAS: 1272756-04-3) is a spirocyclic quinazoline derivative characterized by a cyclopentane ring fused to a quinazoline scaffold via a spiro junction at position 2' . Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. This structure is of interest in pharmaceutical research, particularly as a precursor or intermediate in drug development, as evidenced by its commercial availability for custom synthesis .

Eigenschaften

IUPAC Name

4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-10-8(12(17)18)4-3-5-9(10)14-13(15-11)6-1-2-7-13/h3-5,14H,1-2,6-7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCINOAOMXDXROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC(=C3C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130002
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carboxylic acid, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-14-5
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carboxylic acid, 3′,4′-dihydro-4′-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carboxylic acid, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.

    Spirocyclization: The spirocyclization step involves the reaction of the quinazoline derivative with cyclopentanone in the presence of a strong base, such as sodium hydride, to form the spiro compound.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other

Biologische Aktivität

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be characterized by the following chemical formula:

  • Molecular Formula : C12H11N3O
  • Molecular Weight : 213.24 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of spiroquinazoline compounds exhibit significant antitumor activities. For instance, the mechanism often involves the inhibition of mitochondrial respiration, leading to decreased ATP synthesis in cancer cells. This is particularly relevant for compounds structurally similar to this compound, which may also inhibit cell proliferation in various tumor cell lines .

Antimicrobial Properties

Compounds with spiro structures have been reported to possess antimicrobial properties. The biological activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. For example, studies show that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

Enzyme inhibition is another area where spiro compounds show promise. Specific derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism and microbial resistance. The inhibition of these enzymes can lead to reduced survival rates for cancer cells and pathogens alike, making these compounds valuable in drug development .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Mitochondrial Respiration : Similar to duclauxin derivatives, this compound may impair ATP production in cancer cells.
  • Membrane Disruption : The interaction with microbial cell membranes can lead to increased permeability and cell death.
  • Enzyme Targeting : Specific binding to enzymes involved in metabolic pathways can halt the progression of diseases.

Case Studies

Several case studies highlight the biological efficacy of spiroquinazoline derivatives:

  • Antitumor Efficacy : In vitro studies demonstrated that a derivative similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.
  • Antimicrobial Testing : A study reported that a related compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Enzyme Inhibition : Research findings indicated that certain spiro derivatives effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis in both cancer cells and bacteria.

Vergleich Mit ähnlichen Verbindungen

Ethyl Ester Derivative

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate (CAS: 1272756-22-5) replaces the carboxylic acid group with an ethyl ester. The ester derivative is commonly used as an intermediate in synthesis, as ester groups are easier to manipulate in organic reactions than carboxylic acids .

Property Target Compound (Carboxylic Acid) Ethyl Ester Derivative
Substituent at 5' Carboxylic acid (-COOH) Ethyl ester (-COOEt)
Molecular Formula C₁₂H₁₂N₂O₃ C₁₄H₁₆N₂O₃
Polarity High Moderate
Applications Pharmaceutical intermediate Synthetic precursor

Cyclohexane-Spiroquinazoline Analogs

5'-Methyl-4'-oxo-7'-phenyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-8'-carbonitrile (CAS: Not provided) replaces the cyclopentane ring with a cyclohexane ring. The larger ring size alters the molecule’s conformational flexibility and steric profile. Crystallographic studies reveal a chair conformation for the cyclohexane ring, which may influence binding interactions in biological systems .

Property Target Compound (Cyclopentane) Cyclohexane Analog
Ring Size Cyclopentane Cyclohexane
Substituents -COOH at 5' -CN at 8', -CH₃ at 5', -Ph at 7'
Conformational Flexibility Higher strain Lower strain (chair conformation)

Spiro[piperidine-4,2'-quinoline] Derivatives

Compounds like 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] feature a piperidine ring instead of cyclopentane and a quinoline core instead of quinazoline. The piperidine ring introduces a basic nitrogen, which can enhance solubility in acidic environments.

Property Target Compound Spiro[piperidine-quinoline]
Core Structure Quinazoline Quinoline
Ring System Cyclopentane Piperidine
Functional Groups -COOH, -CO -Acyl groups
Applications Intermediate CNS drug candidates

Isoquinoline-Based Spiro Compounds

2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 1239843-15-2) replaces the quinazoline core with isoquinoline.

Property Target Compound Isoquinoline Analog
Aromatic System Quinazoline Isoquinoline
Substituents -COOH at 5' -COOH at 4', -Cyclohexyl at 2'
Safety Profile Limited data Non-carcinogenic, unknown toxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.